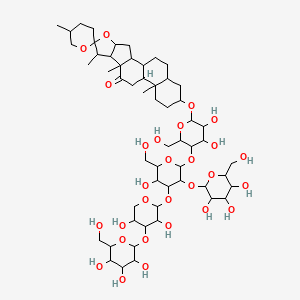
Diuranthoside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diuranthoside B is a steroidal saponin compound isolated from the roots of Diuranthera inarticulata. It is known for its complex structure, which includes multiple sugar moieties attached to a steroidal backbone. The molecular formula of this compound is C56H90O28, and it has a molecular weight of 1210 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diuranthoside B involves the extraction of the compound from the roots of Diuranthera inarticulata. The extraction process typically uses methanol as a solvent, followed by silica gel column chromatography to isolate the compound . The reaction conditions for the extraction include maintaining a controlled temperature and pH to ensure the stability of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction techniques such as supercritical CO2 extraction and ultrasonic extraction. These methods are efficient in isolating the compound from plant material while preserving its structural integrity .
Chemical Reactions Analysis
Types of Reactions: Diuranthoside B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of deoxygenated products.
Scientific Research Applications
Diuranthoside B has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique structural properties and potential as a precursor for synthesizing other complex molecules. In biology, this compound is investigated for its antimicrobial and antifungal properties . In medicine, it shows potential as a therapeutic agent due to its cytotoxic effects on cancer cells . In industry, this compound is explored for its potential use in developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Diuranthoside B involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to cellular receptors and enzymes, leading to the inhibition of cell growth and proliferation. The compound’s cytotoxic effects on cancer cells are attributed to its ability to induce apoptosis and disrupt cellular signaling pathways .
Comparison with Similar Compounds
Diuranthoside B is unique compared to other similar compounds due to its specific sugar moieties and steroidal backbone. Similar compounds include Diuranthoside A, Diuranthoside F, and Diuranthoside G, which are also isolated from Diuranthera inarticulata . These compounds share similar structural features but differ in their sugar moieties and biological activities.
Conclusion
This compound is a fascinating compound with a complex structure and diverse applications in scientific research. Its unique properties make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.
Properties
CAS No. |
132998-87-9 |
|---|---|
Molecular Formula |
C56H90O28 |
Molecular Weight |
1211.3 g/mol |
IUPAC Name |
16-[5-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one |
InChI |
InChI=1S/C56H90O28/c1-20-7-10-56(74-18-20)21(2)34-28(84-56)12-26-24-6-5-22-11-23(8-9-54(22,3)25(24)13-33(62)55(26,34)4)75-50-43(71)40(68)46(32(17-60)79-50)81-53-48(83-52-42(70)39(67)36(64)30(15-58)77-52)47(37(65)31(16-59)78-53)82-49-44(72)45(27(61)19-73-49)80-51-41(69)38(66)35(63)29(14-57)76-51/h20-32,34-53,57-61,63-72H,5-19H2,1-4H3 |
InChI Key |
SAMJPYPAOFPHIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)OC2C(C(C(C(O2)CO)O)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















